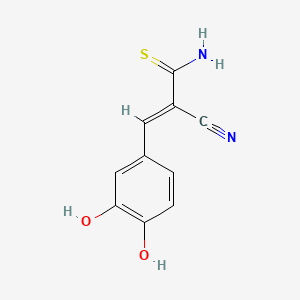

Tyrphostin 47

Description

Tyrphostin A47 is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor, capacitative calcium ion entry into cells, blocks HT-29 colon cancer cell proliferation and induces non-apoptotic cell death. (NCI)

inhibits protein-tyrosine kinase activity of EGF-R both in vitro and in living cells;

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tyrphostin 47: A Technical Guide to its Mechanism of Action and Cellular Effects

Introduction

Tyrphostin 47, also known as AG-213, is a synthetically derived small molecule belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] These compounds were rationally designed to interfere with the signaling cascades that drive cellular proliferation and survival, processes often dysregulated in cancer and other proliferative disorders.[3][4] this compound exerts its biological effects by competitively inhibiting the binding of ATP to the catalytic domain of specific receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its impact on key cellular signaling networks, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action of this compound is the inhibition of receptor tyrosine kinases, with notable activity against the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] By occupying the ATP-binding pocket of the kinase domain, this compound prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This abrogation of tyrosine phosphorylation is the initial and critical step in its inhibitory cascade.

Primary Molecular Targets

This compound has been demonstrated to inhibit the kinase activity of several key RTKs, with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its efficacy against these targets.

| Target Receptor | IC50 Value (µM) |

| EGFR | 2.4[1][5] |

| PDGFR | 3.5[1] |

| p210bcr-abl | 5.9[1] |

Impact on Downstream Signaling Pathways

The inhibition of EGFR and PDGFR by this compound leads to the suppression of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

Inhibition of the p38 MAPK Pathway

One of the well-documented downstream effects of this compound is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] Studies have shown that this compound can significantly reduce the phosphorylation of p38 MAPK in response to cellular stress, thereby mitigating downstream inflammatory and apoptotic signals.[5][6]

Modulation of Phospholipase C-gamma (PLC-γ) Signaling

This compound has also been shown to inhibit the tyrosine phosphorylation of Phospholipase C-gamma (PLC-γ).[7][8][9][10][11][12] PLC-γ is a key enzyme in the phosphoinositide signaling pathway, and its activation is dependent on phosphorylation by RTKs. By preventing PLC-γ phosphorylation, this compound can disrupt the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium signaling and protein kinase C (PKC) activation.

The following diagram illustrates the primary mechanism of action of this compound and its immediate downstream consequences.

Caption: Mechanism of this compound action.

Experimental Protocols

To facilitate the study of this compound's effects in a laboratory setting, the following detailed protocols for a cell viability assay and western blot analysis are provided.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on cultured cells.[13][14][15][16]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[13]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[13][14] Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of key signaling proteins following treatment with this compound.[17][18][19][20][21]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-p38, p38, p-PLC-γ, PLC-γ)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

SDS-PAGE: Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for both the phosphorylated and total forms of the protein of interest on separate blots or by stripping and re-probing.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation.

The following diagram outlines the general workflow for investigating the effects of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a valuable research tool for dissecting the roles of EGFR and PDGFR signaling in various cellular processes. Its ability to inhibit these key RTKs and their downstream signaling pathways, such as the p38 MAPK and PLC-γ pathways, makes it a potent modulator of cell proliferation and survival. The provided experimental protocols offer a solid foundation for researchers to investigate the specific effects of this compound in their own model systems. Further research into the broader effects of this compound on other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, will continue to refine our understanding of its complete mechanism of action and its potential therapeutic applications.

References

-

Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Bio-Rad. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

protocols.io. MTT (Assay protocol). [Link]

-

PubMed. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation. [Link]

-

CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]

-

The R Journal. Laying Out Pathways With Rgraphviz. [Link]

- Ikeda, M., et al. (2006). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36-39.

- Lyall, R. M., et al. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. The Journal of biological chemistry, 264(24), 14503–14509.

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 5625. [Link]

- Ikeda, M., et al. (2006). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36-39.

- Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. Biochemistry, 32(17), 4650–4658.

- Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109.

-

Lobi, A., et al. (2012). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

-

Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

- Liu, X., et al. (2012). The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress. Free radical research, 46(11), 1393–1405.

- Posner, I., et al. (1989). Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides. FEBS letters, 257(2), 287–291.

-

Reddit. Tips for Pathway Schematic design?[Link]

- Rice, A. B., et al. (1999). Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats.

- Hempel, W. M., et al. (1993). Phospholipase C-gamma 1 and phospholipase C-gamma 2 are substrates of the B cell antigen receptor associated protein tyrosine kinase. The Journal of biological chemistry, 268(21), 15937–15942.

-

Chad's Blog. Building diagrams using graphviz. [Link]

-

Smeda, J. S., et al. (2007). Effects of tyrosine kinase inhibitor tyrphostin A47 on arteriolar... ResearchGate. [Link]

- Gábor, P., et al. (2010). PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells. Cellular signalling, 22(9), 1377–1384.

- Nakahata, N., et al. (1999). Tyrphostin 23 blocks phosphorylation of p42 but not p38 mitogen-activated protein kinase by zooxanthellatoxin-A. The Journal of pharmacology and experimental therapeutics, 290(3), 1017–1023.

- Kaur, G., & Sausville, E. A. (1999). Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts. Biochemical pharmacology, 57(3), 297–305.

- Liu, W., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian journal of physiology and pharmacology, 90(8), 1105–1114.

- Sargeant, P., et al. (1993). Evidence for a role for tyrosine phosphorylation of phospholipase C gamma 2 in collagen-induced platelet cytosolic calcium mobilization. The Biochemical journal, 292 ( Pt 3)(Pt 3), 617–622.

- Liu, W., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian journal of physiology and pharmacology, 90(8), 1105–1114.

- Poderoso, C., et al. (2018). Subcellular distribution of ERK phosphorylation in tyrosine and threonine depends on redox status in murine lung cells. PloS one, 13(2), e0193022.

-

ResearchGate. Mutation of Ser-473 and Tyr-474 inhibits activation of Akt in vitro....[Link]

- Liao, F., et al. (1992). Tyrosine phosphorylation of phospholipase C-gamma 1 induced by cross-linking of the high-affinity or low-affinity Fc receptor for IgG in U937 cells.

- Mahajan, K., & Mahajan, N. P. (2015). Phosphorylation-Dependent Inhibition of Akt1. PloS one, 10(6), e0129821.

-

Taylor & Francis. Phospholipase c gamma – Knowledge and References. [Link]

- Gonzalez, E., & McGraw, T. E. (2009). The C-terminal domains of the insulin and insulin-like growth factor 1 receptors are functionally required for insulin-regulated glucose transport. Molecular and cellular biology, 29(12), 3357–3368.

Sources

- 1. medkoo.com [medkoo.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 6. Inhibitory effect of this compound on Shiga toxin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipase C-gamma 1 and phospholipase C-gamma 2 are substrates of the B cell antigen receptor associated protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a role for tyrosine phosphorylation of phospholipase C gamma 2 in collagen-induced platelet cytosolic calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine phosphorylation of phospholipase C-gamma 1 induced by cross-linking of the high-affinity or low-affinity Fc receptor for IgG in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 18. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inventbiotech.com [inventbiotech.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

Tyrphostin AG-1478: A Technical Guide for Researchers in Cellular Signaling and Drug Development

This guide provides an in-depth technical overview of Tyrphostin AG-1478 (also known as AG-1478), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of AG-1478, its diverse applications in research, and detailed protocols for its experimental use.

Introduction: The Significance of EGFR Inhibition and the Role of Tyrphostin AG-1478

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of protein tyrosine kinases. Tyrphostin AG-1478 has emerged as a highly specific and potent tool for dissecting EGFR-mediated signaling pathways and evaluating the therapeutic potential of EGFR blockade.

Mechanism of Action: Selective Inhibition of EGFR Tyrosine Kinase

Tyrphostin AG-1478 exerts its biological effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This reversible inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial phosphorylation event, AG-1478 effectively abrogates the activation of major signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. This targeted inhibition leads to the downstream consequences of cell cycle arrest, induction of apoptosis, and suppression of angiogenesis and metastasis.

A key attribute of AG-1478 is its high selectivity for EGFR over other tyrosine kinases, such as HER2/neu, PDGFR, and Trk, making it a precise tool for studying EGFR-specific functions.[1]

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG-1478.

Applications in Research

Cancer Biology

The primary application of Tyrphostin AG-1478 is in cancer research, where it serves as a tool to:

-

Inhibit Proliferation: AG-1478 has been shown to inhibit the proliferation of a wide range of cancer cell lines that overexpress or have a constitutively active EGFR.[2][3] This anti-proliferative effect is often mediated by inducing cell cycle arrest at the G1 phase.[3]

-

Induce Apoptosis: By blocking the pro-survival signals emanating from EGFR, AG-1478 can trigger programmed cell death in cancer cells.[2][4]

-

Investigate Drug Resistance: Researchers use AG-1478 to study the mechanisms of resistance to EGFR-targeted therapies and to identify potential strategies to overcome it.

-

Synergistic Studies: AG-1478 is often used in combination with other chemotherapeutic agents to explore synergistic anti-cancer effects.

Neuroscience

Emerging research has highlighted a role for EGFR signaling in the central nervous system. Tyrphostin AG-1478 has been utilized to investigate:

-

Axon Regeneration: Studies have shown that inhibition of EGFR signaling by AG-1478 can promote axon regeneration after injury, suggesting a potential therapeutic avenue for spinal cord injury and other neurological disorders.

-

Neuronal Development and Plasticity: AG-1478 is a valuable tool for dissecting the role of EGFR in neuronal differentiation, survival, and synaptic plasticity.

Quantitative Data: Inhibitory Potency of Tyrphostin AG-1478

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 of Tyrphostin AG-1478 can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 1.17 | [5] |

| DU145 | Prostate cancer | 1.16 | [5] |

| U87MG (wild-type EGFR) | Glioblastoma | 34.6 | [6] |

| U87MG (truncated EGFR) | Glioblastoma | 8.7 | [6] |

| NCI-H2170 | Non-small cell lung cancer | 1 | [7] |

Experimental Protocols

Preparation of Tyrphostin AG-1478 Stock Solution

Materials:

-

Tyrphostin AG-1478 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of Tyrphostin AG-1478 powder in DMSO. For example, for a compound with a molecular weight of 315.76 g/mol , dissolve 3.16 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.[8]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.[8]

Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to assess the effect of Tyrphostin AG-1478 on the phosphorylation of EGFR and downstream targets like ERK and Akt.

Caption: A generalized workflow for Western blot analysis.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of Tyrphostin AG-1478 (e.g., 0, 1, 5, 10 µM) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes. Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of Tyrphostin AG-1478 for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with Tyrphostin AG-1478.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with Tyrphostin AG-1478 at the desired concentration for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

-

In Vivo Studies: Preparation and Administration

For in vivo experiments, careful formulation of Tyrphostin AG-1478 is crucial for its solubility and bioavailability.

Formulation:

-

A common vehicle for in vivo administration is a solution containing DMSO, PEG300, Tween 80, and sterile water or saline.[6]

-

For example, a working solution can be prepared by mixing a 50 mg/mL DMSO stock solution with PEG300, Tween 80, and ddH2O.[6]

-

Alternatively, formulations using Captisol®, a modified cyclodextrin, have been shown to enhance the solubility of AG-1478 for in vivo use.[1][10]

Administration:

-

Tyrphostin AG-1478 is typically administered to animal models (e.g., mice) via intraperitoneal (i.p.) injection.[1]

-

The dosage and frequency of administration will depend on the specific animal model and experimental design. Doses ranging from 21.4 mg/kg/day to 50 mg/kg on alternate days have been reported.[1]

Considerations and Cautions

-

Off-Target Effects: While highly selective, at high concentrations, Tyrphostin AG-1478 may exhibit off-target effects. It is essential to use the lowest effective concentration and include appropriate controls.

-

Solubility: Tyrphostin AG-1478 is poorly soluble in aqueous solutions. Proper preparation of stock solutions in DMSO is critical for experimental success.

-

Light Sensitivity: Protect stock solutions and working solutions from light to prevent degradation.

-

Cell Line Specificity: The efficacy of AG-1478 can vary significantly between different cell lines due to variations in EGFR expression levels and mutation status.

Conclusion

Tyrphostin AG-1478 is an invaluable tool for researchers investigating EGFR signaling in both physiological and pathological contexts. Its high potency and selectivity make it a cornerstone for studies in cancer biology, neuroscience, and drug development. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can effectively leverage this compound to advance our understanding of EGFR-mediated cellular processes and explore novel therapeutic strategies.

References

-

The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. (2005). European Journal of Cancer, 41(1), 163-178.

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. (2004). PubMed. Retrieved January 8, 2026, from [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

- Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. (2008). International Journal of Oncology, 33(3), 595-602.

- EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells. (2001). Cancer Letters, 169(1), 27-32.

-

Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. (2008). Spandidos Publications. Retrieved January 8, 2026, from [Link]

- EGFR inhibitor, AG1478, inhibits inflammatory infiltration and angiogenesis in mice with diabetic retinopathy. (2018).

-

Cell-cycle analysis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]

-

Multiparameter Cell Cycle Analysis Protocol. (n.d.). Creative Diagnostics. Retrieved January 8, 2026, from [Link]

-

Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory. Retrieved January 8, 2026, from [Link]

- Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (2021). eLife, 10, e66490.

- New platform for controlled and sustained delivery of the EGF receptor tyrosine kinase inhibitor AG1478 using poly(lactic-co-glycolic acid) microspheres. (2012). Journal of Pharmaceutical Sciences, 101(8), 2827-2836.

- Tyrphostin AG 1478 Preferentially Inhibits Human Glioma Cells Expressing Truncated Rather Than Wild-Type Epidermal Growth Factor Receptors. (1996). Cancer Research, 56(17), 3859-3861.

Sources

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin 47: A Technical Guide to a Seminal Tyrosine Kinase Inhibitor

This guide provides an in-depth technical overview of Tyrphostin 47 (also known as AG-213 and RG-50864), a foundational molecule in the field of protein tyrosine kinase (PTK) inhibitors. Developed in the late 1980s by Levitzki and colleagues, the tyrphostins were among the first rationally designed small molecules to selectively target PTKs, paving the way for modern targeted cancer therapies. This document will delve into the discovery, synthesis, mechanism of action, and biological effects of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Genesis of a Targeted Approach: The Discovery of Tyrphostins

The discovery of tyrphostins stemmed from the burgeoning understanding in the 1980s that dysregulation of protein tyrosine kinase activity is a critical driver of cellular proliferation and oncogenesis.[1][2] Recognizing the therapeutic potential of inhibiting these enzymes, the Levitzki group embarked on a systematic effort to synthesize a novel class of low molecular weight PTK inhibitors.[2] The design of these compounds, termed "tyrphostins," was predicated on mimicking the tyrosine substrate to competitively block the kinase's active site.[2] This pioneering work demonstrated that selective inhibition of specific PTKs was an achievable goal, laying the groundwork for a new paradigm in cancer treatment.[2]

This compound emerged from this research as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Early studies revealed its ability to block EGF-dependent cell proliferation with a notable degree of selectivity, heralding the potential for targeted therapies with reduced off-target effects compared to conventional chemotherapy.[1][2]

Chemical Synthesis: A Versatile and Accessible Route

The synthesis of this compound is achieved through a straightforward and robust Knoevenagel condensation reaction. This method offers the advantage of readily available starting materials and a versatile platform for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Reaction Principle

The core of the synthesis involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group. For this compound, this entails the reaction of 3,4-dihydroxybenzaldehyde with 2-cyanoethanethioamide. The electron-withdrawing nature of the cyano and thioamide groups on 2-cyanoethanethioamide makes the methylene protons sufficiently acidic for deprotonation by a mild base, initiating the condensation cascade.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

2-Cyanoethanethioamide

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Hydrochloric acid (1 M)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filtration paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxybenzaldehyde and 1.1 equivalents of 2-cyanoethanethioamide in absolute ethanol to form a clear solution.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution as a solid. If precipitation is not spontaneous, the solution can be concentrated under reduced pressure and cooled in an ice bath to induce crystallization.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.

-

Drying and Characterization: Dry the purified this compound in a vacuum oven. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound via Knoevenagel condensation.

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the competitive inhibition of protein tyrosine kinases. Its primary mode of action is to compete with ATP at the substrate-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues on target proteins.

Kinase Inhibition Profile

While initially identified as a potent EGFR inhibitor, this compound also demonstrates inhibitory activity against other tyrosine kinases. The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀) against key targets.

| Kinase Target | IC₅₀ (µM) |

| Epidermal Growth Factor Receptor (EGFR) | 2.4 |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 3.5 |

| p210bcr-abl Kinase | 5.9 |

Data compiled from publicly available sources.

Inhibition of Cellular Signaling Pathways

The inhibition of EGFR and other tyrosine kinases by this compound leads to the downstream suppression of critical signaling cascades involved in cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: By blocking EGFR autophosphorylation, this compound prevents the recruitment of adaptor proteins like Grb2 and Sos, which are essential for the activation of Ras and the subsequent Raf-MEK-ERK signaling cascade. This pathway is a key regulator of cell proliferation.

-

PI3K/Akt Pathway: Inhibition of EGFR also attenuates the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt. The PI3K/Akt pathway is a crucial mediator of cell survival and is often dysregulated in cancer.

-

JAK/STAT Pathway: There is evidence to suggest that tyrphostins can also impact the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. While the direct inhibitory effect of this compound on JAKs requires further characterization, the crosstalk between EGFR and JAK/STAT signaling pathways implies that inhibition of EGFR can indirectly modulate STAT activation.

Signaling Pathway Inhibition Diagram

Caption: Inhibition of EGFR by this compound blocks downstream MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Evaluation of this compound Activity

To assess the biological activity of this compound in a research setting, a series of well-controlled experiments are necessary. The following protocols provide a framework for evaluating its inhibitory effects on kinase activity and cell proliferation.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a target kinase, such as EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assays or non-radiolabeled ATP for antibody-based detection)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Apparatus for detecting phosphorylation (e.g., scintillation counter or ELISA plate reader)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Reaction Setup: In a 96-well plate, combine the recombinant EGFR enzyme, the kinase substrate, and the diluted this compound or control solutions.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Terminate the reaction and quantify the extent of substrate phosphorylation using a suitable detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of a cancer cell line that is dependent on EGFR signaling (e.g., A431 cells).

Materials:

-

A431 human epidermoid carcinoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A431 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the untreated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value from the dose-response curve.

Conclusion and Future Perspectives

This compound stands as a landmark molecule in the history of targeted drug discovery. Its development not only validated the principle of inhibiting specific tyrosine kinases for therapeutic benefit but also provided a versatile chemical scaffold for the synthesis of numerous other inhibitors. While newer generations of more potent and selective tyrosine kinase inhibitors have since been developed, the foundational work on tyrphostins, including this compound, continues to inform the design and development of novel targeted therapies. The study of these early inhibitors provides invaluable insights into the principles of kinase inhibition and the intricate signaling networks that govern cellular behavior.

References

-

Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. [Link]

-

Levitzki, A. (1999). Protein Tyrosine Kinase Inhibitors as Novel Therapeutic Agents. Pharmacology & Therapeutics, 82(2-3), 231-239. [Link]

-

Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors. Science, 242(4880), 933–935. [Link]

-

Ikeda, M., Gunji, Y., Sonoda, H., Oshikawa, S., Shimono, M., Horie, A., Ito, K., & Yamasaki, S. (2006). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36–39. [Link]

-

Ahmad, S. F., Ansari, M. A., Nadeem, A., Bakheet, S. A., Al-Ayadhi, L. Y., & Attia, S. M. (2020). Inhibition of tyrosine kinase signaling by tyrphostin AG126 downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism. Neurotoxicology, 77, 1-11. [Link]

-

Ohmichi, M., Pang, L., Ribon, V., Gazit, A., Levitzki, A., & Saltiel, A. R. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. Biochemistry, 32(17), 4650–4658. [Link]

-

Lyall, R. M., Zilberstein, A., Gazit, A., Gilon, C., Levitzki, A., & Schlessinger, J. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. The Journal of biological chemistry, 264(24), 14503–14509. [Link]

-

Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides. FEBS letters, 350(2-3), 202–208. [Link]

-

Gottsauner-Wolf, M., Gottsauner, M., Weth, A., Baumgartner-Parzer, S., Ma, Y., Rumpold, H., ... & Glogar, D. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. American heart journal, 133(3), 329–334. [Link]

-

Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

Sources

A Technical Guide to Tyrphostin 47: Mechanism and Application in Signaling Pathway Inhibition

Executive Summary

This technical guide provides an in-depth examination of Tyrphostin 47 (also known as AG-213), a foundational member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Developed as rationally designed, small-molecule inhibitors, tyrphostins have become invaluable tools for dissecting the complex signaling networks that govern cellular processes. This document details the mechanism of action of this compound, its primary and secondary kinase targets, and its impact on critical signaling pathways. Furthermore, it offers field-proven, step-by-step experimental protocols for researchers to validate its inhibitory effects in both biochemical and cellular contexts. These methodologies are designed as self-validating systems, ensuring that observations of pathway inhibition are directly linked to the compound's specific molecular action, thereby upholding the highest standards of scientific integrity.

Molecular Profile and Core Mechanism of Action

This compound is a synthetic, cell-permeable compound designed to compete with ATP at the catalytic site of protein tyrosine kinases.[1] Its chemical structure allows it to occupy the substrate-binding subsite within the PTK domain, thereby preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins.[1] This competitive inhibition is the fundamental mechanism by which it blocks the initiation and propagation of signals downstream of targeted kinases.

-

Chemical Name: 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide[2]

-

Molecular Formula: C₁₀H₈N₂O₂S[2]

-

Molecular Weight: 220.25 g/mol [2]

Primary Target: The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a central role in regulating cell proliferation, differentiation, and survival.[5] Its dysregulation is a hallmark of numerous cancers.[6][7] this compound was originally characterized as a potent inhibitor of EGFR kinase activity.[2][3][8]

Upon binding of ligands like EGF, the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic tail. These phosphotyrosine sites serve as docking stations for adaptor proteins and enzymes, which in turn activate critical downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By inhibiting the initial autophosphorylation event, this compound effectively severs the connection between the cell surface receptor and its intracellular signaling machinery.

Broader Kinase Inhibition Profile and Efficacy

While primarily known for its effects on EGFR, this compound exhibits activity against a range of other tyrosine kinases. This broader profile is a critical consideration for experimental design, as observed cellular effects may result from the compound's action on multiple pathways. Understanding its relative potency, quantified by the half-maximal inhibitory concentration (IC₅₀), allows for the selection of appropriate experimental concentrations to achieve desired selectivity.

Quantitative Inhibitory Data

The table below summarizes the known IC₅₀ values for this compound against several key tyrosine kinases. A lower IC₅₀ value indicates greater potency.

| Kinase Target | IC₅₀ Value (µM) | Source |

| EGFR (Epidermal Growth Factor Receptor) | 2.4 | [2][8] |

| PDGFR (Platelet-Derived Growth Factor Receptor) | 3.5 | [2] |

| p210bcr-abl (BCR-ABL Fusion Protein) | 5.9 | [2] |

| WNK1 (With-No-Lysine Kinase 1) | Nonspecific Inhibitor | [4] |

Context-Dependent Effects: The p38 MAPK Pathway

Intriguingly, research has shown that this compound can selectively inhibit Shiga toxin-induced cell death and p38 MAPK phosphorylation in Vero cells, while structurally similar tyrphostins (25 and 51) had no effect.[8][9] This suggests that this compound may possess unique inhibitory capabilities on upstream activators of the p38 MAPK pathway under specific cellular stress conditions, highlighting the importance of empirical validation in any new experimental model.[8]

Experimental Validation: A Self-Validating Protocol System

To rigorously demonstrate signaling pathway inhibition, a multi-tiered experimental approach is essential. This system ensures that the observed biological outcome is a direct consequence of on-target kinase inhibition within the cell. We present a logical workflow from direct enzyme inhibition to cellular pathway blockade and functional consequence.

Protocol: In Vitro Kinase Activity Assay

Causality Rationale: This biochemical assay provides the most direct evidence of enzyme inhibition. By using purified recombinant kinase and a synthetic substrate, it isolates the interaction between the inhibitor and its target from all other cellular variables. A positive result here confirms direct molecular interaction.

Methodology (Adapted for Luminescence-Based ADP Detection): [5][10]

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of this compound in DMSO.[1] Store in single-use aliquots at -20°C.

-

Create a serial dilution series of this compound in kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

-

Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Kₘ of EGFR for ATP.

-

-

Assay Execution (96-well plate format):

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to appropriate wells.

-

Add 10 µL of the EGFR kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Detection (Using a commercial kit like ADP-Glo™):

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent, which terminates the kinase reaction and depletes remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background (no kinase control) from all readings.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot percent inhibition versus the log of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Cellular Pathway Inhibition via Western Blot

Causality Rationale: This assay confirms that the inhibitor is cell-permeable and can engage its target in a complex cellular environment. A reduction in the phosphorylation of a specific target (e.g., p-EGFR) relative to its total protein level provides direct evidence of target inhibition in situ.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells known to express the target kinase (e.g., A431 cells for high EGFR expression) and grow to 70-80% confluency.

-

Serum-starve the cells for 4-24 hours, if required, to reduce basal kinase activity.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase activation. A non-stimulated control should be included.

-

-

Lysate Preparation:

-

Immediately place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-Phospho-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total, non-phosphorylated target protein (e.g., anti-EGFR).

-

Conclusion

This compound serves as a classic, multi-targeted protein tyrosine kinase inhibitor, offering researchers a valuable tool to probe the roles of EGFR, PDGFR, and other kinases in cellular signaling. Its moderate potency requires careful consideration of working concentrations to dissect its effects on various pathways. By employing a rigorous, multi-step validation approach—confirming direct enzyme inhibition biochemically before assessing cellular pathway blockade and functional outcomes—researchers can generate reliable and high-integrity data. This guide provides the foundational knowledge and validated protocols necessary for the effective application of this compound in elucidating the complex world of signal transduction.

References

-

National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC, NIH. [Link]

-

Ikeda, M., Gunji, Y., Sonoda, H., Oshikawa, S., Shimono, M., Horie, A., Ito, K., & Yamasaki, S. (2006). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36-9. [Link]

-

Ikeda, M., et al. (2006). Inhibitory effect of this compound on Shiga toxin-induced cell death. PubMed. [Link]

-

BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from BPSBioscience.com. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from ReactionBiology.com. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPSBioscience.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. PubMed. [Link]

-

Müller, M., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. NIH. [Link]

-

ResearchGate. (n.d.). Effects of tyrosine kinase inhibitor tyrphostin A47 on arteriolar.... Retrieved from ResearchGate. [Link]

-

Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. PubMed. [Link]

-

ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from ResearchGate. [Link]

-

García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C10H8N2O2S | CID 667601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 9. Inhibitory effect of this compound on Shiga toxin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Tyrphostin 47: Cell Permeability and Uptake

Abstract

Tyrphostin 47, also known as AG-213, is a synthetically derived small molecule that has garnered significant attention within the scientific community for its potent inhibitory effects on protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) kinase.[1][2] Its utility as a research tool is pivotal in dissecting the complex signaling pathways that govern cellular proliferation, differentiation, and apoptosis. A fundamental aspect of its biological activity hinges on its ability to traverse the cell membrane and accumulate at its intracellular site of action. This technical guide provides a comprehensive exploration of the cell permeability and uptake mechanisms of this compound, offering both theoretical underpinnings and practical methodologies for its study. We will delve into the physicochemical properties influencing its transport, the experimental approaches to quantify its intracellular concentration, and the potential factors that can modulate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pharmacological agent.

Introduction: The Significance of this compound in Cellular Research

Tyrphostins represent a class of compounds designed to inhibit protein tyrosine kinase (PTK) activity by competing with the substrate binding site of the kinase domain.[3] this compound is a prominent member of this family, demonstrating significant inhibitory activity against EGFR kinase with an IC₅₀ of 2.4 µM.[1] It also exhibits inhibitory effects on the platelet-derived growth factor receptor (PDGFR) and p210bcr-abl kinase activities.[1] The central role of EGFR in various cancers has positioned this compound and its analogs as valuable tools for cancer research and potential therapeutic development.[4][5]

The efficacy of any intracellularly acting drug is fundamentally dependent on its ability to cross the plasma membrane and reach a sufficient concentration at its target. Therefore, a thorough understanding of the cell permeability and uptake of this compound is crucial for the accurate interpretation of experimental results and for the design of more effective therapeutic strategies. This guide will provide a detailed examination of these critical parameters.

Physicochemical Properties Governing Cell Permeability

The ability of a small molecule like this compound to permeate the cell membrane is largely dictated by its physicochemical characteristics. While direct experimental data on the membrane permeability of this compound is not extensively published, we can infer its likely behavior based on its known chemical structure and general principles of drug transport.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₈N₂O₂S | [1][2] |

| Molecular Weight | 220.25 g/mol | [1][2] |

| IUPAC Name | 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide | [1] |

| Solubility | Soluble in DMSO (50 mg/ml) and ethanol (40 mM) | [3] |

The relatively small molecular weight of this compound (220.25 g/mol ) is generally favorable for passive diffusion across the lipid bilayer. However, the presence of polar functional groups, such as the dihydroxyphenyl and thioamide moieties, can increase its hydrophilicity, potentially hindering its passive movement through the hydrophobic core of the cell membrane. The balance between its hydrophobic and hydrophilic properties is a key determinant of its overall cell permeability. It has been noted that increasing the polarity of similar compounds can lead to a loss in cell membrane permeability.[6]

Mechanisms of Cellular Uptake: A Multifaceted Process

The entry of small molecules into cells can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. For this compound, it is likely that a combination of these processes contributes to its intracellular accumulation.

Passive Diffusion

Given its small size, passive diffusion is a probable route of entry for this compound. This process is driven by the concentration gradient of the molecule across the cell membrane and does not require energy. The rate of passive diffusion is influenced by the molecule's lipophilicity; more lipophilic compounds tend to diffuse more readily.

Carrier-Mediated Transport

It is also plausible that this compound utilizes carrier-mediated transport systems, such as facilitated diffusion or active transport, to enter cells. These processes involve membrane proteins that bind to the molecule and facilitate its movement across the membrane. Active transport requires energy, typically in the form of ATP, and can move molecules against their concentration gradient. While specific transporters for this compound have not been definitively identified, the possibility of their involvement should be considered, especially given the complex nature of small molecule uptake.[7]

The Role of Efflux Pumps

The net intracellular concentration of a drug is a balance between its influx and efflux. Multidrug resistance (MDR) efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively extrude xenobiotics from cells, thereby reducing their intracellular concentration and efficacy.[8] Whether this compound is a substrate for any known efflux pumps is an important area for investigation, as this could significantly impact its effectiveness in different cell types.

Methodologies for Quantifying Cellular Uptake

Accurately measuring the intracellular concentration of this compound is essential for understanding its pharmacology. Several experimental approaches can be employed for this purpose.

Direct Measurement in Cell Lysates

A common method to determine the total cellular uptake of a small molecule is to quantify its amount in a cell lysate.[7] This typically involves incubating cells with the compound, followed by thorough washing to remove any non-internalized molecule, cell lysis, and subsequent analysis of the lysate.

Experimental Protocol: Quantification of this compound in Cell Lysates

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with the desired concentration of this compound for a specified period. Include appropriate vehicle controls (e.g., DMSO).

-

Washing: Aspirate the treatment medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. This step is critical to avoid overestimation of uptake.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol.[9]

-

Quantification: Analyze the cell lysate to determine the concentration of this compound. This can be achieved using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and detecting the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity for accurate quantification.[9]

-

UV-Vis Spectrophotometry: If this compound has a characteristic absorbance spectrum, this can be a straightforward method for quantification.[9]

-

Diagram: Workflow for Quantifying Cellular Uptake

Caption: A generalized workflow for the quantification of intracellular this compound.

Indirect Measurement of Cellular Activity

The intracellular uptake of this compound can also be inferred by measuring its biological effects. Since this compound inhibits EGFR autophosphorylation, a dose-dependent reduction in phosphorylated EGFR can serve as a proxy for its intracellular concentration and activity.[4]

Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR. A decrease in this ratio indicates successful inhibition by intracellular this compound.

Diagram: EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits EGFR signaling by blocking ATP binding to the kinase domain.

Factors Modulating this compound Uptake and Efficacy

Several factors can influence the cellular uptake and subsequent biological activity of this compound.

-

Incubation Time and Temperature: The uptake of small molecules is often time- and temperature-dependent.[10] Performing uptake assays at different time points and at physiological (37°C) versus low (4°C) temperatures can help elucidate the contribution of active transport mechanisms, which are generally inhibited at lower temperatures.[10]

-

Cell Type: Different cell lines can exhibit varying levels of membrane fluidity, expression of transport proteins, and efflux pump activity, all of which can affect the intracellular accumulation of this compound.[11]

-

Serum Concentration: Components in the cell culture serum can bind to small molecules, reducing their free concentration and availability for cellular uptake.[10] It is important to consider this when designing and interpreting experiments.

-

pH: The pH of the extracellular environment can influence the charge state of a molecule, which in turn can affect its ability to cross the cell membrane.

Conclusion and Future Directions

This compound remains a valuable tool for studying tyrosine kinase-mediated signaling pathways. A comprehensive understanding of its cell permeability and uptake is paramount for its effective use in research. While passive diffusion is a likely mechanism of entry, the potential roles of carrier-mediated transport and efflux pumps warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantify the intracellular concentration of this compound and to probe the factors that modulate its uptake. Future studies employing advanced techniques, such as radiolabeling or fluorescence-based assays, could provide more detailed insights into the kinetics and subcellular distribution of this important inhibitor. Such knowledge will not only enhance the interpretation of basic research findings but also inform the development of next-generation tyrosine kinase inhibitors with improved cellular delivery and therapeutic efficacy.

References

-

Stewart, M. P., et al. (2019). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate Chemistry. [Link]

-

ResearchGate. (2020). How can I know a small molecule or drug can penetrate into cell membrane and come into cytoplasm?. [Link]

-

Lyall, R. M., et al. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. The Journal of Biological Chemistry. [Link]

-

Sears, C. L., et al. (1995). Genistein and this compound stimulate CFTR-mediated Cl- secretion in T84 cell monolayers. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Krygier, A., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica. [Link]

-

EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. [Link]

-

Tesh, V. L., et al. (2005). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology. [Link]

-

MDPI. (2021). Recent Advances in Real-Time Label-Free Detection of Small Molecules. [Link]

-

Gerstmeier, J., et al. (2022). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Cellular and Molecular Life Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 122520. [Link]

-

Staddon, J. M., et al. (1995). Evidence that tyrosine phosphorylation may increase tight junction permeability. Journal of Cell Science. [Link]

-

Sorkina, T., et al. (2010). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells. Biochemical Journal. [Link]

-

Jiang, X., et al. (2010). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. International Journal of Molecular Medicine. [Link]

-

de Oliveira, T. E., et al. (2002). Evidence that increased tyrosine phosphorylation causes disassembly of adherens junctions but does not perturb paracellular permeability in Caco-2 cells. Tissue & Cell. [Link]

-

Cavalli, R., et al. (2014). Entrapment of an EGFR inhibitor into nanostructured lipid carriers (NLC) improves its antitumor activity against human hepatocarcinoma cells. International Journal of Pharmaceutics. [Link]

-

ResearchGate. (n.d.). Effects of tyrosine kinase inhibitor tyrphostin A47 on arteriolar... [Link]

-

Liu, Z., et al. (2011). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Journal of Applied Physiology. [Link]

-

Ikeda, M., et al. (2005). Inhibitory effect of this compound on Shiga toxin-induced cell death. European Journal of Pharmacology. [Link]

-

Levitzki, A. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry. [Link]

-